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Compound of Interest

1-(2,5-Dimethoxyphenyl)-2-
Compound Name:
nitropropene

Cat. No.: B7767115

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-
(2,5-Dimethoxyphenyl)-2-nitropropene, a compound of interest in organic synthesis and
potentially in drug discovery. While a complete set of experimentally obtained spectra for this
specific molecule is not readily available in the public domain, this document outlines the
expected spectroscopic characteristics based on its chemical structure. Furthermore, it details
the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation
and characterization of this and similar organic compounds.

Compound Profile
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Property Value

Chemical Name 1-(2,5-Dimethoxyphenyl)-2-nitropropene
Synonyms 1,4-Dimethoxy-2-(2-nitro-1-propenyl)-benzene
CAS Number 18790-57-3[1]

Molecular Formula C11H13NOa4[1]

Molecular Weight 223.23 g/mol [1]

Appearance Yellow solid (predicted)

Theimade youl are
requesting does not exist

Chemical Structure aris no longer available,

i rgur.com

Predicted Spectroscopic Data

The following tables summarize the predicted data for the spectroscopic analysis of 1-(2,5-
Dimethoxyphenyl)-2-nitropropene. These predictions are based on established principles of
NMR, IR, and MS for organic molecules with similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Predicted Data
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~80-75 s 1H Vinylic proton (-CH=)
Aromatic protons (Ar-
~7.0-6.8 m 3H
H)
Methoxy protons (-
~3.9 s 3H P (
OCHs3)
Methoxy protons (-
~3.8 s 3H P (
OCHs)
~25 s 3H Methyl protons (-CHs)

13C NMR (Carbon-13 NMR) Predicted Data

Chemical Shift (6, ppm)

Carbon Atom Assignment

~ 153 Aromatic C-O

~ 151 Aromatic C-O

~ 145 Vinylic C-NOz2

~ 135 Vinylic C-Ar

~ 125 Aromatic C-H

~ 118 Aromatic C-H

~ 115 Aromatic C-H
~113 Aromatic quaternary C
~ 56 Methoxy C (-OCHs)
~ 55 Methoxy C (-OCH3)
~15 Methyl C (-CHs)

Infrared (IR) Spectroscopy
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~ 3100 - 3000 Medium Aromatic C-H stretch
~ 2950 - 2850 Medium Aliphatic C-H stretch
~ 1640 Medium C=C alkene stretch
~ 1600, 1500 Medium-Strong Aromatic C=C stretch
~ 1520 Strong Asymmetric NO2 stretch
~ 1350 Strong Symmetric NOz2 stretch
~ 1250 Strong Aryl-O-C stretch (asymmetric)
~ 1040 Strong Aryl-O-C stretch (symmetric)

Mass Spectrometry (MS)

m/z Ratio lon Notes
223 [M]* Molecular ion
208 [M - CHs]* Loss of a methyl radical
177 [M-NO2]* Loss of a nitro radical
Subsequent loss of a methyl
162 [M - NO2 - CHs]* )
radical
Fragmentation of the
151 [CoH1102]* ) ) )
nitropropene side chain
136 [CsHsO2]* Further fragmentation

Experimental Protocols

The following are detailed methodologies for the key experiments required for the

spectroscopic analysis of 1-(2,5-Dimethoxyphenyl)-2-nitropropene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Obijective: To obtain *H and **C NMR spectra to determine the carbon-hydrogen framework of
the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
o Weigh approximately 5-10 mg of 1-(2,5-Dimethoxyphenyl)-2-nitropropene.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

o Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

¢ Insert the NMR tube into the spectrometer's probe.

e Lock the spectrometer onto the deuterium signal of the solvent.

» Shim the magnetic field to achieve optimal homogeneity.

e Acquire the *H NMR spectrum using standard acquisition parameters.

e Acquire the 13C NMR spectrum, typically with proton decoupling to simplify the spectrum to
single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):
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e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR crystal.

e Place a small amount of the solid 1-(2,5-Dimethoxyphenyl)-2-nitropropene sample onto
the center of the ATR crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample and
the crystal.

Data Acquisition:
o Collect the sample spectrum over the standard mid-IR range (typically 4000-400 cm™1).

e The instrument's software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS) for sample introduction.

Sample Preparation (for GC-MS):

e Prepare a dilute solution of 1-(2,5-Dimethoxyphenyl)-2-nitropropene in a volatile organic
solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

* If necessary, filter the solution to remove any particulate matter.

Data Acquisition (Electron lonization - El):

e Inject a small volume (e.g., 1 yL) of the sample solution into the GC-MS system.
e The sample is vaporized in the injection port and separated on the GC column.

e As the compound elutes from the column, it enters the ion source of the mass spectrometer.
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¢ In the ion source, the molecules are bombarded with a high-energy electron beam, causing
ionization and fragmentation.

¢ The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z)
ratio and detected.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for structural
elucidation.

Spectroscopic Techniques

Mass Spectrometry
IR Spectroscopy

NMR Spectroscopy
(*H, 2C)

Molecular Ion,
Fragmentation Pattern

Absorption Bands

Chemical Shifts,
Coupling Constants

1-(2,5-Dimethoxyphenyl)- Final Structure
2-nitropropene Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of an organic compound.
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Mass Spectrometry IR Spectroscopy NMR Spectroscopy
(Molecular Formula & Weight) (Functional Groups) (Connectivity & Stereochemistry)

dentifies key bonds
(C=C, NO2, C-0)

Determines C-H framework

Provides molecular formula ..
and connectivity

Proposed Structure of
1-(2,5-Dimethoxyphenyl)-2-nitropropene

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic data in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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